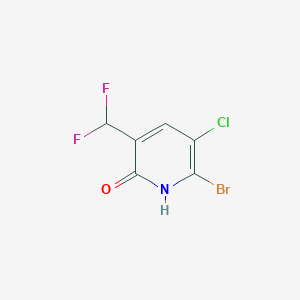

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol

Descripción

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is a halogenated pyridine derivative with a molecular formula of C₆H₃BrClF₂NO (molecular weight: ~258.45 g/mol). Its structure features bromine at position 6, chlorine at position 5, a difluoromethyl group at position 3, and a hydroxyl group at position 2 (Figure 1). This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of its substituents:

- Halogen atoms (Br, Cl): Enhance electrophilicity and metabolic stability .

- Difluoromethyl group (CF₂H): Improves lipophilicity and bioavailability, as fluorinated groups are known to modulate pharmacokinetic properties .

Synthetic routes often involve palladium-catalyzed cross-coupling reactions, as seen in related bromo-chloro pyridines .

Propiedades

Fórmula molecular |

C6H3BrClF2NO |

|---|---|

Peso molecular |

258.45 g/mol |

Nombre IUPAC |

6-bromo-5-chloro-3-(difluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-3(8)1-2(5(9)10)6(12)11-4/h1,5H,(H,11,12) |

Clave InChI |

BPVRMWDTUHQCSY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=O)NC(=C1Cl)Br)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The process typically involves multiple purification steps, including crystallization and chromatography, to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide and palladium catalysts are commonly used.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol with analogous pyridine derivatives:

Key Observations:

- Substituent Position : The target compound’s bromine and chlorine at positions 6 and 5, respectively, distinguish it from isomers like 6-Bromo-2-chloropyridin-3-ol , where halogen placement reduces steric hindrance .

- Fluorine vs. Iodo : Replacing iodine in 5-Bromo-6-chloro-3-iodopyridin-2-ol with CF₂H reduces molecular weight and may enhance safety (iodine poses toxicity risks) .

- Bioactivity : Fluorinated analogs (e.g., 5-Bromo-6-fluoropyridin-3-ol ) exhibit improved pharmacokinetics, but the difluoromethyl group in the target compound offers superior lipophilicity .

Physicochemical Properties

- Thermal Stability : Halogenated pyridines generally exhibit high melting points (>150°C), but the CF₂H group may introduce conformational flexibility, as seen in related fluorinated agrochemicals .

Actividad Biológica

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group. These substitutions are significant as they influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol can be attributed to various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Receptor Modulation : It could interact with receptors, modulating signaling pathways crucial for cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol | 15 | S. aureus |

| Control Antibiotic (Ciprofloxacin) | 2 | E. coli |

Cytotoxicity Studies

In vitro cytotoxicity tests have shown that the compound can induce apoptosis in cancer cell lines. A study reported IC50 values indicating significant cytotoxic effects on breast cancer cells (4T1), suggesting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4T1 | 10 | Induction of apoptosis |

| MCF7 | 12 | Cell cycle arrest |

Case Studies

- Breast Cancer Inhibition : In a controlled study, 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol was administered to breast cancer cell lines, resulting in reduced cell viability and increased apoptotic markers. This suggests a promising role in cancer therapy.

- Antibacterial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.